4-Aminoisoxazolidin-3-one
Overview
Description
4-Aminoisoxazolidin-3-one is a member of the class of oxazolidines. It is an isoxazolidin-3-one which is substituted at position 4 by an amino group. It is a serine derivative, a member of oxazolidines, a primary amino compound and a hydroxamic acid ester .
Molecular Structure Analysis
The molecular formula of 4-Aminoisoxazolidin-3-one is C3H6N2O2 . It has a molecular weight of 102.09 g/mol . The IUPAC name is 4-amino-1,2-oxazolidin-3-one . The InChI is InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Aminoisoxazolidin-3-one include a molecular weight of 102.09 g/mol and a molecular formula of C3H6N2O2 .
Relevant Papers
There are several papers that discuss 4-Aminoisoxazolidin-3-one. For example, one paper discusses the discovery of oxazolidinones as a new class of synthetic antimicrobial agent . Another paper discusses the synthesis of L-4-amino-3-isoxazolidinone, the unnatural stereoisomer of cycloserine, and its antibiotic activity .
Scientific Research Applications
Neuropsychiatric Diseases
Field
Neuropsychiatry
Application
DL-Cycloserine has been introduced to neuropsychiatric studies due to its central active mechanism as a partial NMDA-agonist .
Methods of Application
DL-Cycloserine is administered orally. The dosage and frequency of administration depend on the specific neuropsychiatric disorder being treated .
Results or Outcomes
There is preliminary but increasing evidence that DL-Cycloserine may be effective in various psychiatric diseases, including schizophrenia, anxiety disorders, addiction, eating disorders, major depression, and autism, as well as in neurological diseases, including dementia, Alzheimer’s disease, and spinocerebellar degeneration .
Schizophrenia
Field
Psychiatry
Application
DL-Cycloserine has been used in trials for the treatment of schizophrenia .
Methods of Application
DL-Cycloserine is administered as either monotherapy or adjuvant therapy in the treatment of schizophrenia .
Results or Outcomes
Results have been inconsistent in trials on the efficacy of DL-Cycloserine in patients with schizophrenia. Some studies found that DL-Cycloserine did not exhibit significant efficacy in treating negative, cognitive, or positive symptoms of schizophrenia .
Tuberculosis
Field
Infectious Diseases
Application
DL-Cycloserine is an antibiotic used to treat tuberculosis, especially when the bacteria have developed resistance to other antibiotics .
Methods of Application
DL-Cycloserine is administered orally, usually in combination with other antituberculosis medications .
Results or Outcomes
DL-Cycloserine has been effective in treating active drug-resistant tuberculosis. However, it is generally used when one or more first-line drugs cannot be used .
Cognitive Behavioral Therapy for Anxiety Disorders
Field
Psychology
Application
DL-Cycloserine has been used as an augmentation strategy for exposure procedures during cognitive behavioral therapy for anxiety disorders .
Methods of Application
DL-Cycloserine is administered in conjunction with cognitive behavioral therapy sessions .
Results or Outcomes
DL-Cycloserine is a promising combination strategy for cognitive behavioral therapy of anxiety disorders by augmenting extinction learning. However, there is also evidence to suggest that DL-Cycloserine can facilitate reconsolidation of fear memory when exposure procedures are unsuccessful .
properties
IUPAC Name |
4-amino-1,2-oxazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859074 | |
Record name | DL-4-Aminoisoxazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisoxazolidin-3-one | |
CAS RN |
68-39-3, 339-72-0, 68-41-7 | |
Record name | 4-Amino-3-isoxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoxazolidinone, 4-amino-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levcycloserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-cycloserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-cycloserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-4-Aminoisoxazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-4-aminoisoxazolidin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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